3-Butoxy-1-propanol

概要

説明

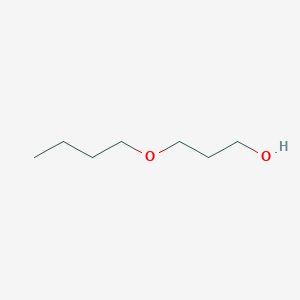

3-Butoxy-1-propanol, also known as this compound, is a useful research compound. Its molecular formula is C7H16O2 and its molecular weight is 132.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221254. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Propylene Glycols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Butoxy-1-propanol, also known as propylene glycol n-butyl ether, is an organic compound with the molecular formula CHO. It is classified as a flammable liquid and vapor, primarily utilized as a solvent in various industrial applications due to its unique chemical properties. This article delves into the biological activity of this compound, focusing on its toxicity, potential health effects, and relevant research findings.

This compound features a hydroxyl group characteristic of alcohols and an ether structure. Its molecular weight is approximately 132.2 g/mol, and it exists as a liquid at room temperature. The compound's ability to dissolve both polar and non-polar substances enhances its utility in formulations across diverse industries .

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Butoxy-2-propanol | CHO | Similar structure but different functional group positioning; often used as a solvent. |

| Propylene glycol | CHO | Lacks the butoxy group; primarily used as an antifreeze agent and moisturizer. |

| Ethylene glycol butyl ether | CHO | Similar solvent properties but different molecular weight; used in industrial applications. |

Toxicity Profile

Research indicates that this compound exhibits low toxicity; however, it can cause irritation to the skin and eyes upon exposure. The compound has been studied for its potential effects on human health, particularly in relation to its use in formulations where exposure is likely.

Case Study: Dermal Exposure

In dermal studies, significant irritation was noted when high concentrations were applied to rabbit skin over extended periods. A study reported that occlusive applications at doses of 1000 mg/kg resulted in observable skin effects . These findings underscore the need for careful handling and risk assessment in occupational settings.

Safety Assessment

The safety assessment of butyl polyoxyalkylene ethers, which share structural similarities with this compound, provides insights into potential health risks. The Cosmetic Ingredient Review (CIR) panel concluded that while these compounds can be safe when formulated to be non-irritating, further studies are necessary to understand their long-term effects on human health .

Metabolism and Excretion

Studies have shown that upon oral administration of radiolabeled derivatives of similar compounds, most radioactivity was excreted within a week through urine and feces. This suggests efficient metabolism and excretion mechanisms for compounds related to this compound, indicating low bioaccumulation potential .

Interaction with Biological Systems

Research exploring the interaction of this compound with biological systems has primarily focused on its solvent properties. Its ability to alter the solubility of various compounds can impact biological assays and reactions involving enzymes. For instance, studies have indicated changes in enzyme activity when using organic solvents like this compound compared to water-based systems .

In Vitro Studies

In vitro studies have assessed the hemolytic activity of substances in the presence of this compound. These studies aim to understand how this compound affects cell membranes and overall cellular integrity. The results indicate varying degrees of hemolysis depending on concentration, highlighting the importance of dosage in determining biological effects .

科学的研究の応用

Industrial Applications

1. Solvent in Coatings and Inks

3-Butoxy-1-propanol is widely used as a solvent in paints, coatings, and inks due to its ability to dissolve a variety of substances. Its low volatility helps in achieving uniform film formation and enhances the stability of formulations.

2. Cleaning Products

The compound serves as an effective solvent in surface cleaning products, including glass cleaners and degreasers. Its properties allow for the removal of oils and dirt without leaving residues.

3. Personal Care Products

In the cosmetics industry, this compound is utilized in formulations such as lotions and creams. It acts as a solvent for other ingredients, improving product texture and application.

Scientific Research Applications

1. Biological Activity Studies

Research has focused on the biological effects of this compound, particularly its toxicity profile. Studies indicate that while it exhibits low toxicity overall, it can cause skin and eye irritation upon exposure.

2. Interaction with Biological Systems

The compound's role as a solvent has implications for biological assays. It can alter the solubility of compounds used in enzymatic reactions, potentially affecting enzyme activity.

3. In Vitro Studies

In vitro studies have assessed the hemolytic activity of cells exposed to varying concentrations of this compound. Results indicate that dosage is crucial in determining cellular integrity and membrane stability.

Case Studies

Case Study 1: Dermal Exposure

A study involving dermal exposure to high concentrations of this compound demonstrated significant irritation on rabbit skin after prolonged contact at doses of 1000 mg/kg. This highlights the importance of risk assessment in occupational settings where exposure may occur.

Case Study 2: Metabolism and Excretion

Research on similar compounds shows that after oral administration, most metabolites are excreted within a week through urine and feces. This suggests efficient metabolism with low bioaccumulation potential, making it safer for use in various applications.

特性

IUPAC Name |

3-butoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-2-3-6-9-7-4-5-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKBNCABAMQDIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075453 | |

| Record name | 3-Butoxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10215-33-5, 63716-40-5 | |

| Record name | 3-Butoxy-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10215-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butoxy-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010215335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanol, butoxy- (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063716405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butoxy-1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Butoxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Butoxy-1-propanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J82C5HN3M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。